synthesis of Manganese pentacarbonyl bromide from dimanganese decacarbonyl
synthesis of Manganese pentacarbonyl bromide from dimanganese decacarbonyl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of manganese pentacarbonyl bromide from dimanganese decacarbonyl. The document provides a comprehensive overview of the reaction, including detailed experimental protocols, key physicochemical data of the reactants and products, and essential safety information. This guide is intended to serve as a valuable resource for researchers in organometallic chemistry and professionals involved in the development of novel therapeutic agents.
Overview
The synthesis of manganese pentacarbonyl bromide (Mn(CO)₅Br) from dimanganese decacarbonyl (Mn₂(CO)₁₀) is a fundamental and widely utilized reaction in organometallic chemistry. The process involves the oxidative cleavage of the manganese-manganese bond in the starting dimeric complex by elemental bromine. This reaction provides a straightforward and efficient route to the monomeric manganese pentacarbonyl bromide, which serves as a versatile precursor for the synthesis of a wide array of manganese-containing complexes.
The overall balanced chemical equation for this synthesis is:
Mn₂(CO)₁₀ + Br₂ → 2 Mn(CO)₅Br
This reaction is typically carried out in a non-polar organic solvent, and the product can be isolated as a stable, orange crystalline solid.
Physicochemical Data
A summary of the key quantitative data for the reactant and the product is presented in the table below for easy comparison.
| Property | Dimanganese Decacarbonyl (Mn₂(CO)₁₀) | Manganese Pentacarbonyl Bromide (Mn(CO)₅Br) |
| CAS Number | 10170-69-1 | 14516-54-2[1] |
| Molecular Formula | C₁₀Mn₂O₁₀[2][3] | C₅BrMnO₅[1] |
| Molar Mass | 389.98 g/mol [2][3] | 274.89 g/mol [4] |
| Appearance | Golden-yellow crystals[5][6] | Bright orange solid[1] or Yellow to orange crystal[7] |
| Melting Point | 154 °C (decomposes)[2][6] | Not available |
| Solubility | Insoluble in water; soluble in organic solvents[3][6] | Soluble in organic solvents[4] |
| Infrared (IR) Spectroscopy (νCO bands, cm⁻¹) | ~2044, 2013, 1983 | ~2100, 2052, 2007, 1988 |
Experimental Protocol
The following is a detailed methodology for the synthesis of manganese pentacarbonyl bromide from dimanganese decacarbonyl. This protocol is based on established procedures in organometallic synthesis.
Materials:
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Dimanganese decacarbonyl (Mn₂(CO)₁₀)
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Bromine (Br₂)
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A suitable non-polar, anhydrous organic solvent (e.g., hexane (B92381), pentane, or carbon tetrachloride)
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Inert gas (e.g., nitrogen or argon)
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Standard Schlenk line or glovebox equipment
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Glassware: Schlenk flask, dropping funnel, condenser, filtration apparatus
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Stirring apparatus (magnetic stirrer and stir bar)
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Cooling bath (e.g., ice-water bath)
Procedure:
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Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a dropping funnel, dissolve a known quantity of dimanganese decacarbonyl in the chosen anhydrous solvent under an inert atmosphere. The reaction should be conducted in a well-ventilated fume hood.
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Reagent Preparation: Prepare a solution of an equimolar amount of bromine in the same solvent.
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Reaction: Cool the solution of dimanganese decacarbonyl in an ice-water bath. Slowly add the bromine solution dropwise from the dropping funnel to the stirred solution of dimanganese decacarbonyl over a period of 30-60 minutes. The color of the reaction mixture will change from the pale yellow of the starting material to the characteristic orange of the product.
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Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
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Product Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product will be obtained as an orange solid.
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Purification: The crude manganese pentacarbonyl bromide can be purified by recrystallization from a suitable solvent (e.g., hexane or pentane) or by sublimation under vacuum.
Expected Yield: The reaction typically proceeds with high yield, often exceeding 90%.
Mandatory Visualizations
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of Manganese Pentacarbonyl Bromide.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Manganese Pentacarbonyl Bromide.
Safety Information
Dimanganese Decacarbonyl (Mn₂(CO)₁₀): This compound is light and air-sensitive. It is harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation to the eyes, skin, and respiratory tract. It should be handled in a well-ventilated area, preferably in a glovebox or under an inert atmosphere.[8] Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Store in a tightly closed container in a cool, dry place, protected from light and air.
Bromine (Br₂): Bromine is a highly corrosive and toxic substance.[9] It can cause severe skin and eye burns and is extremely destructive to the respiratory tract upon inhalation.[10][11] All handling of bromine must be conducted in a well-ventilated fume hood.[12] Appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), a lab coat, and chemical safety goggles and a face shield, is mandatory.[9][12] In case of a spill, have a neutralizing agent, such as a sodium thiosulfate (B1220275) solution, readily available.[9]
Manganese Pentacarbonyl Bromide (Mn(CO)₅Br): This compound is harmful by inhalation, in contact with skin, and if swallowed.[4] It is recommended to wear suitable protective clothing.[4]
By adhering to the detailed protocol and safety precautions outlined in this guide, researchers can safely and efficiently synthesize manganese pentacarbonyl bromide for their scientific endeavors.
References
- 1. Manganese pentacarbonyl bromide - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Dimanganese decacarbonyl - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Dimanganese decacarbonyl | C10Mn2O10 | CID 6096972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimanganese_decacarbonyl [chemeurope.com]
- 7. Manganese Pentacarbonyl Bromide丨CAS 14516-54-2丨Mn(CO)5Br - Wolfa [wolfabio.com]
- 8. Manganese carbonyl | Decacarbonyl dimanganese | Mn2(CO)10 – Ereztech [ereztech.com]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. tatachemicals.com [tatachemicals.com]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. indianchemicalcouncil.com [indianchemicalcouncil.com]
